N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]acetamide
Description
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C17H16N2O3 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-[[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C17H16N2O3/c1-11(20)18-10-12-3-5-13(6-4-12)17-19-15-9-14(21-2)7-8-16(15)22-17/h3-9H,10H2,1-2H3,(H,18,20) |
InChI Key |
PKOBNSTXHQYPMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]acetamide typically involves the reaction of 5-methoxy-1,3-benzoxazole with 4-(chloromethyl)benzyl acetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoxazole ring can be reduced under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can react with the acetamide group under basic or acidic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate inflammatory pathways by interacting with cytokine receptors .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
- N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide
- N-[7-(3-aminophenyl)-5-methoxy-1,3-benzoxazol-2-yl]-2,5-dichlorobenzenesulfonamide
Uniqueness
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]acetamide is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct pharmacological properties. Its methoxy group at the 5-position and the acetamide group at the benzyl position contribute to its unique chemical reactivity and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
